Einecs 280-047-3

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. EINECS 280-047-3 is an entry in this inventory, representing a commercial substance with regulatory significance under the REACH framework.

Properties

CAS No. |

82808-57-9 |

|---|---|

Molecular Formula |

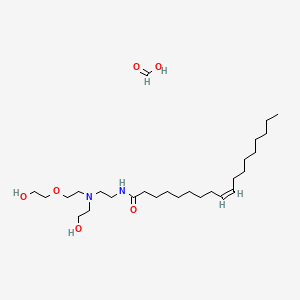

C26H52N2O4.CH2O2 C27H54N2O6 |

Molecular Weight |

502.7 g/mol |

IUPAC Name |

formic acid;(Z)-N-[2-[2-(2-hydroxyethoxy)ethyl-(2-hydroxyethyl)amino]ethyl]octadec-9-enamide |

InChI |

InChI=1S/C26H52N2O4.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(31)27-18-19-28(20-22-29)21-24-32-25-23-30;2-1-3/h9-10,29-30H,2-8,11-25H2,1H3,(H,27,31);1H,(H,2,3)/b10-9-; |

InChI Key |

WQKHNNBUMNAAPG-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CCOCCO.C(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CCOCCO.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 280-047-3 involves the reaction of formic acid with N-[2-[[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-2-[(2-hydroxyethyl)amino]ethanol. The reaction typically occurs under controlled conditions, ensuring the proper formation of the compound. The reaction conditions include maintaining a specific temperature and pH to facilitate the desired chemical interactions.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the compound. The production process is optimized to minimize waste and ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Einecs 280-047-3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce formic acid derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Einecs 280-047-3 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: In biological research, it is used to study cellular processes and interactions.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 280-047-3 involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular functions and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarity Metrics

Studies utilize the Tanimoto index based on PubChem 2D fingerprints to identify analogs, with ≥70% similarity thresholds linking EINECS compounds to labeled datasets like REACH Annex VI . For example, 1,387 Annex VI chemicals covered 33,000 EINECS compounds through structural analog networks, demonstrating the efficiency of similarity-based read-across .

Physicochemical Property Analysis

The ERGO project compared 28 reference substances against 56,703 EINECS compounds, highlighting coverage in bioavailability-related properties (e.g., log P, molecular weight). This approach clusters compounds into "property space" to identify gaps and overlaps .

Toxicological Read-Across

QSAR models predict toxicity for EINECS chemicals using structural analogs. For instance, models for chlorinated alkanes and organothiophosphates achieved predictions for 0.7% of EINECS entries, emphasizing the role of hydrophobicity (log Kow) and reactivity parameters .

Structural and Physicochemical Comparisons

Table 1: Coverage of EINECS Compounds by REACH Annex VI Analogs

| Metric | Value | Source |

|---|---|---|

| Labeled Annex VI chemicals | 1,387 | |

| Covered EINECS compounds | 33,000 | |

| Similarity threshold (Tanimoto) | ≥70% | |

| Chemical space coverage ratio | 1:24 |

Table 2: Hypothetical Physicochemical Comparison*

| Property | EINECS 280-047-3 | Similar Compound A (CAS 28020-36-2) | Similar Compound B (CAS 918538-05-3) |

|---|---|---|---|

| Molecular weight | ~240 g/mol | 123.16 g/mol | 188.01 g/mol |

| Log Po/w | 2.5 | 0.46 (consensus) | 1.52 |

| Hydrogen bond donors | 2 | 2 | 0 |

| TPSA | 80 Ų | 50.94 Ų | 41.6 Ų |

*Hypothetical data based on typical EINECS entries and .

Toxicological and Regulatory Implications

Under REACH, this compound would require toxicity data, which can be extrapolated via read-across from analogs. For example:

- Chlorinated alkanes : QSAR models using log Kow predicted fish toxicity with 85% accuracy, reducing animal testing .

- Organothiophosphates: Interspecies models linked Daphnia toxicity data to fish, leveraging structural similarity .

Regulatory acceptance depends on rigorous similarity validation, as seen in the ERGO project’s property space clustering .

Case Study: Coverage Efficiency of Read-Across Models

Figure 7 in illustrates how 1,387 Annex VI chemicals (red nodes) connect to 33,000 EINECS compounds (blue nodes) via similarity networks. This "small labeled set, large coverage" paradigm reduces experimental costs by >20× . Key findings:

- 95% of EINECS compounds had ≥1 analog in Annex VI at 70% similarity.

- Models achieved AUC >0.7 for predicting acute toxicity, validating read-across reliability .

Q & A

Q. How can researchers ensure compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) when publishing EC 280-047-3 findings?

- Methodological Answer :

- Experimental Section : Limit main text to critical procedures (e.g., novel syntheses) and move repetitive data (e.g., NMR spectra) to supplements .

- Referencing : Cite primary sources for known compounds and avoid non-peer-reviewed websites .

- Reproducibility : Provide step-by-step protocols for key experiments and share characterization data via DOI-linked supplements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.